Trijuganone C

Descripción

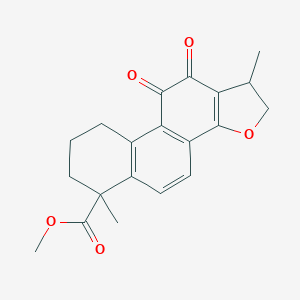

structure given in first source; from Salvia trijuga

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDSRFIUTJVJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928915 | |

| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135247-94-8 | |

| Record name | Trijuganone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Trijuganone C: A Technical Guide to its Discovery, Isolation, and Biological Activity in Salvia miltiorrhiza

For Immediate Release

This technical guide provides an in-depth overview of Trijuganone C, a promising bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen). This document is intended for researchers, scientists, and drug development professionals interested in the discovery, isolation, and therapeutic potential of novel natural products.

Introduction

Salvia miltiorrhiza, a perennial plant native to China and Japan, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The medicinal properties of its root, known as Danshen, are attributed to a rich diversity of chemical constituents, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid tanshinones.[2][3][4] Trijuganone C, a member of the tanshinone family, has emerged as a compound of significant interest due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[5][6]

This guide details the discovery and isolation of Trijuganone C from Salvia miltiorrhiza and elucidates its mechanism of action in inducing cancer cell death.

Discovery and Biological Activity of Trijuganone C

Trijuganone C was identified and isolated from the hexane fraction of Salvia miltiorrhiza root extract.[5] Subsequent investigations into its biological activity revealed its potent antiproliferative effects on human leukemia cells (HL-60, Jurkat, and U937) and colon cancer cells (DLD-1, COLO 205, and Caco-2).[5]

Quantitative Data: Antiproliferative Activity

The efficacy of Trijuganone C in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC50) values, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Human Leukemia | < 10 |

| Jurkat | Human Leukemia | < 10 |

| DLD-1 | Colon Cancer | < 10 |

| COLO 205 | Colon Cancer | < 10 |

| Caco-2 | Colon Cancer | < 10 |

| Data sourced from a study on the antiproliferative activity of Trijuganone C.[5] |

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of Trijuganone C from Salvia miltiorrhiza, based on established protocols for the separation of tanshinones.

Extraction of Crude Tanshinones

-

Plant Material: Dried roots of Salvia miltiorrhiza are ground into a coarse powder.

-

Solvent Extraction: The powdered root material is subjected to extraction with 95% ethanol.

-

Fractionation: The resulting ethanol extract is then partitioned with n-hexane to obtain a hexane-soluble fraction enriched with lipophilic compounds, including tanshinones.[5] The hexane fraction is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for the separation of natural products.

-

Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for tanshinone separation is composed of n-hexane-ethanol-water. The optimal ratio is determined empirically to achieve a good partition coefficient (K) for the target compounds.

-

HSCCC Operation:

-

The multiplayer-coiled column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV-Vis detector at a specific wavelength (e.g., 280 nm) and collected into fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Trijuganone C.

Visualization of Methodologies and Pathways

Experimental Workflow for Trijuganone C Isolation

Caption: Workflow for the isolation of Trijuganone C.

Signaling Pathway of Trijuganone C-Induced Apoptosis

Trijuganone C induces apoptosis in cancer cells through a mitochondria-mediated pathway involving the activation of caspases.[5]

Caption: Trijuganone C induced apoptosis signaling pathway.

Conclusion

Trijuganone C, a diterpenoid isolated from Salvia miltiorrhiza, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines through the activation of the mitochondrial pathway warrants further investigation. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of Trijuganone C, enabling further preclinical and clinical research into its therapeutic applications. This document serves as a valuable resource for the scientific community dedicated to the discovery and development of novel, plant-derived pharmaceuticals.

References

- 1. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. dovepress.com [dovepress.com]

- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Trijuganone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trijuganone C, a naturally occurring diterpene isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its biological activity.

Spectroscopic Data of Trijuganone C

The structural elucidation of Trijuganone C was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: NMR Spectroscopic Data for Trijuganone C

Unfortunately, the detailed ¹H and ¹³C NMR chemical shifts and coupling constants for Trijuganone C are not publicly available in the reviewed literature. Access to the full experimental section of the primary research article by Uto et al. (2018) would be required to provide this specific data.

Table 2: Mass Spectrometry Data for Trijuganone C

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule. While the specific HR-MS data for Trijuganone C is not detailed in the available abstracts, the isolation from Salvia miltiorrhiza suggests it belongs to the tanshinone family of compounds. For reference, related tanshinones typically exhibit [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode ESI-MS. The exact mass would be instrumental in confirming its molecular formula.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of natural products like Trijuganone C, based on standard methodologies in the field. The specific parameters for Trijuganone C would be detailed in the primary research publication.

Isolation of Trijuganone C

A typical isolation procedure for compounds from Salvia miltiorrhiza involves:

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a series of solvents of increasing polarity, often starting with a nonpolar solvent like hexane, followed by ethyl acetate, and then methanol. Trijuganone C, being a diterpene, is likely to be found in the less polar fractions (e.g., hexane or ethyl acetate).

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Sample Preparation: A few milligrams of the purified Trijuganone C are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed to elucidate the structure:

-

¹H NMR: To determine the number and types of protons and their splitting patterns.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectra are typically acquired using a high-resolution mass spectrometer.

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of natural products.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution analysis provides the accurate mass, which is used to determine the elemental composition.

Biological Activity and Signaling Pathway

Trijuganone C has been shown to exhibit significant antiproliferative effects against human leukemia cells.[1] Its mechanism of action involves the induction of apoptosis through the activation of caspases and mitochondrial dysfunction.[1]

Apoptosis Induction Pathway of Trijuganone C

The apoptotic pathway initiated by Trijuganone C involves both the extrinsic and intrinsic pathways, converging on the activation of executioner caspases. The following diagram illustrates the key steps in this process.

Caption: Apoptosis signaling pathway induced by Trijuganone C.

This guide provides a foundational understanding of the spectroscopic characteristics and biological activity of Trijuganone C. For definitive quantitative data, researchers are encouraged to consult the primary literature. The information presented here should aid in the further investigation and potential development of Trijuganone C as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trijuganone C, a naturally occurring diterpenoid of the tanshinone class. It covers its classification, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. This document details the experimental protocols for its isolation and biological evaluation and includes comparative data on related compounds to provide a broader context for research and development.

Diterpenoid Classification and Related Compounds

Trijuganone C is a member of the tanshinone family, a group of bioactive abietane-type norditerpenoid quinones isolated from the roots of plants in the Salvia genus, most notably Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1][2] Structurally, Trijuganone C has been identified as 15,16-dihydromethyltanshinoate.[2]

Tanshinones are characterized by their furan-dione or quinone structure and are responsible for the reddish color of the source plant's roots.[3] Trijuganone C is often isolated alongside other major tanshinones, which serve as important related compounds for comparative studies. These include:

-

Dihydrotanshinone I: A closely related abietane diterpenoid.

-

Cryptotanshinone (CT): One of the most abundant and well-studied tanshinones.

-

Tanshinone I (T1): A potent tanshinone known for its significant anticancer activities.[4]

-

Tanshinone IIA (T2A): The most abundant tanshinone in Danshen, with a wide range of documented pharmacological effects.[1][5]

-

Trijuganone B: Another related diterpenoid found in Salvia species.

Data Presentation: Physicochemical and Biological Activity

Quantitative data for Trijuganone C and its related compounds are summarized below for easy comparison. Due to the limited availability of precise, publicly accessible bioactivity data for Trijuganone C, values for closely related and extensively studied tanshinones are provided to serve as a benchmark for the compound class.

Table 1: Physicochemical Properties of Trijuganone C and Related Tanshinones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Trijuganone C | C₂₀H₂₀O₅ | 356.37 | Red needle crystal | 113 - 114 |

| Dihydrotanshinone I | C₁₈H₁₄O₃ | 278.30 | Red powder | 209 - 211 |

| Cryptotanshinone | C₁₉H₂₀O₃ | 296.36 | Orange-red needle crystal | 184 - 186 |

| Tanshinone I | C₁₉H₁₈O₃ | 294.34 | Cherry-red needle crystal | 211 - 213 |

| Tanshinone IIA | C₁₉H₁₈O₃ | 294.34 | Red powder | 209 - 211 |

Data compiled from references[1][2][6].

Table 2: Comparative Antiproliferative Activity (IC₅₀ Values) of Tanshinones

Trijuganone C has demonstrated significant antiproliferative activities against human leukemia (HL-60, Jurkat, U937) and colon cancer cells (DLD-1, COLO 205, Caco-2), with IC₅₀ values reported to be less than 10 μM.[1] The table below presents specific IC₅₀ values for more extensively studied related tanshinones against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h) / 1.99 (48h) |

| Dihydrotanshinone I | HeLa | Cervical Cancer | 13.3 (24h) / 8.56 (48h) |

| Tanshinone I | PC-3 | Prostate Cancer | 5.8 |

| Tanshinone I | DU145 | Prostate Cancer | 3.1 |

| Tanshinone I | LNCaP | Prostate Cancer | 5.2 |

| Cryptotanshinone | PC-3 | Prostate Cancer | 12.3 |

| Cryptotanshinone | DU145 | Prostate Cancer | 10.5 |

| Cryptotanshinone | LNCaP | Prostate Cancer | 11.2 |

| Tanshinone IIA | PC-3 | Prostate Cancer | 10.7 |

| Tanshinone IIA | DU145 | Prostate Cancer | 8.8 |

| Tanshinone IIA | LNCaP | Prostate Cancer | 9.5 |

| Tanshinone IIA | MCF-7 | Breast Cancer | ~8.5 (0.25 mg/ml) |

Data compiled from references[4][7].

Mechanism of Action: Apoptosis Induction

Trijuganone C exerts its antiproliferative effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway.[1] Key events in this signaling cascade include:

-

Activation of Pro-Apoptotic Proteins: Trijuganone C treatment leads to the activation of the BH3-only protein Bid and the pro-apoptotic protein Bax.

-

Mitochondrial Dysfunction: Activated Bax translocates to the mitochondria, causing a loss of the mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c triggers the assembly of the apoptosome and activates initiator caspase-9. This, in turn, activates executioner caspase-3 and initiator caspase-8.

-

Apoptosis Execution: Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to hallmark apoptotic events like DNA fragmentation and chromatin condensation.[1]

Caption: Apoptosis signaling pathway induced by Trijuganone C.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of Trijuganone C and related tanshinones.

Isolation and Purification of Trijuganone C

The following protocol is a representative method for the isolation of tanshinones from the dried roots of Salvia miltiorrhiza.

References

- 1. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Juglone in Cancer Cells

A Note on Terminology: Initial searches for "Trijuganone C" did not yield significant results in scientific literature. It is possible that this is a less common name or a misnomer for a related compound. This guide focuses on Juglone (5-hydroxy-1,4-naphthoquinone), a well-researched natural compound with significant anti-cancer properties, which may be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the molecular mechanisms by which Juglone exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Introduction

Juglone is a naturally occurring naphthoquinone found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra). It has garnered significant attention in oncological research due to its potent cytotoxic effects against a variety of cancer cell lines.[1] This document elucidates the multifaceted mechanism of action of Juglone, focusing on its role in inducing apoptosis, its impact on critical signaling pathways, and the generation of reactive oxygen species (ROS).

Quantitative Data on Juglone's Anti-Cancer Activity

The cytotoxic efficacy of Juglone has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 5.27 | 24 | [2] |

| SKOV3 | Ovarian Cancer | 30.13 | 24 | [2] |

| B16F1 | Melanoma | 9.9 | 1 | [2] |

| B16F1 | Melanoma | 7.46 | 24 | [2] |

| B16F1 | Melanoma | 6.92 | 48 | [2] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 10.78 | 24 | [3][4] |

| A549 | Non-Small Cell Lung Cancer | 9.47 | 24 | [3][4] |

| LNCaP | Prostate Cancer | 32.2 | 24 | |

| LNCaP | Prostate Cancer | 13.8 | 24 | |

| LNCaP | Prostate Cancer | ~15 | 48 | |

| BxPC-3 | Pancreatic Cancer | ~21 | Not Specified | |

| PANC-1 | Pancreatic Cancer | ~21 | Not Specified | |

| MCF-7 | Breast Cancer | 11.99 | Not Specified | [5] |

| NCI-H322 | Lung Cancer | Not Specified | Not Specified | [6] |

| A549 (in another study) | Lung Cancer | 4.72 (for analog 15a) | Not Specified | |

| A549 (in another study) | Lung Cancer | 4.67 (for analog 16a) | Not Specified |

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Juglone's primary anti-cancer effect is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through a combination of intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

Juglone treatment leads to a significant increase in intracellular ROS levels.[3][4] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling. The accumulation of ROS can lead to DNA damage, lipid peroxidation, and mitochondrial dysfunction.

Modulation of the PI3K/Akt Signaling Pathway

A key mechanism through which Juglone exerts its pro-apoptotic effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, Juglone effectively shuts down these pro-survival signals, thereby promoting apoptosis.[3][4]

Intrinsic Apoptotic Pathway

Juglone activates the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

-

Changes in Bcl-2 family protein expression: Juglone upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4][5] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Cytochrome c release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[3][4][5]

-

Caspase activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3][4][5] Cleaved caspase-3 is a key marker of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Juglone can also cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type. This prevents cancer cells from proliferating and dividing.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Juglone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Juglone on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, LLC, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with various concentrations of Juglone (e.g., 1, 2, 4, 8, 16, 32 µM) and incubate for different time points (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: Add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]

-

Formazan Solubilization: Remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.[1][4]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][4] Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the desired concentrations of Juglone for a specified time (e.g., 24 hours).[2]

-

Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.[2]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

-

Protein Extraction: Lyse Juglone-treated and control cells in RIPA buffer to extract total protein.[3] Determine protein concentration using a BCA assay.[3]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[3][4] Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS.

-

Cell Treatment: Treat cells with Juglone at various concentrations.

-

Probe Incubation: Incubate the cells with a fluorescent ROS probe, such as DHE, according to the manufacturer's instructions.[7]

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates higher ROS levels.[7]

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Juglone's apoptotic signaling pathway in cancer cells.

Experimental Workflow Diagrams

Caption: Workflow for the MTT cell viability assay.

Caption: General workflow for Western blot analysis.

Conclusion

Juglone demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis in cancer cells. Its mechanism of action is multifaceted, involving the generation of reactive oxygen species and the inhibition of the pro-survival PI3K/Akt signaling pathway. The subsequent activation of the intrinsic apoptotic cascade, characterized by the modulation of Bcl-2 family proteins and caspase activation, underscores its efficacy. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research and development of Juglone and its derivatives as potential cancer therapeutics.

References

- 1. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fearthereco.wixsite.com [fearthereco.wixsite.com]

- 3. Juglone exerts antitumor effect in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. phnxflow.com [phnxflow.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Cytotoxicity of Trijuganone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific investigations into the cytotoxic properties of Trijuganone C, a diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen). This document synthesizes key findings on its antiproliferative activity, mechanism of action, and the experimental methodologies employed in these foundational studies.

Quantitative Cytotoxicity Data

Early research established the antiproliferative effects of Trijuganone C across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.

Table 1: IC₅₀ Values of Trijuganone C Against Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM)[1] |

| Leukemia | ||

| HL-60 | Human Promyelocytic Leukemia | < 10 |

| Jurkat | Human T-cell Leukemia | < 10 |

| U937 | Human Histiocytic Lymphoma | > 10 |

| Colon Cancer | ||

| DLD-1 | Human Colorectal Adenocarcinoma | < 10 |

| COLO 205 | Human Colorectal Adenocarcinoma | < 10 |

| Caco-2 | Human Colorectal Adenocarcinoma | < 10 |

| Normal Cells | ||

| MRC-5 | Human Fetal Lung Fibroblast | > 10 |

| HUVEC | Human Umbilical Vein Endothelial Cells | > 10 |

Data derived from antiproliferative activity assays.[1]

Mechanism of Action: Induction of Apoptosis

Trijuganone C exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The mechanism is mediated by mitochondrial dysfunction and the subsequent activation of the caspase cascade.[1]

Signaling Pathway

The apoptotic pathway initiated by Trijuganone C involves the activation of both initiator and executioner caspases. Key events include the activation of Bid and Bax, which leads to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]

Caption: Trijuganone C-induced apoptotic signaling pathway.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the cytotoxicity of Trijuganone C.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HL-60) in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.

-

Compound Treatment: Prepare serial dilutions of Trijuganone C in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of Trijuganone C. Include a vehicle control (e.g., DMSO, final concentration < 0.1%).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the IC₅₀ concentration of Trijuganone C for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) by detecting the cleavage of a colorimetric substrate.

Protocol:

-

Induce Apoptosis: Treat 1-5 x 10⁶ cells with Trijuganone C at its IC₅₀ concentration for the desired time.

-

Cell Lysis: Pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Extract Cytosolic Fraction: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer for each assay.

-

Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate to each well.

-

Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each sample. Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm in a microplate reader. The absorbance is proportional to the amount of cleaved substrate and thus, the caspase activity.

Summary and Future Directions

Early investigations have identified Trijuganone C as a potent inducer of apoptosis in various cancer cell lines, particularly those of leukemia and colon cancer origin. Its mechanism of action is centered on the mitochondrial or intrinsic apoptotic pathway, involving the activation of key caspases. The data suggests a degree of selectivity for cancer cells over normal cell lines.

Further research is warranted to fully elucidate the upstream signaling events that trigger mitochondrial dysfunction. Investigating the interaction of Trijuganone C with specific members of the Bcl-2 family and exploring its effects in combination with other chemotherapeutic agents could provide valuable insights for its potential development as an anticancer therapeutic. In vivo studies are a critical next step to validate these in vitro findings.

References

Trijuganone C and Apoptosis: A Technical Guide to Mitochondrial-Mediated Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone C, a naphthoquinone compound, is emerging as a molecule of interest in oncology research due to its potential anticancer activities. While direct studies on Trijuganone C are limited, its structural similarity to Juglone, a well-characterized cytotoxic agent, suggests a comparable mechanism of action. This technical guide synthesizes the available data on the pro-apoptotic effects of the closely related compound, Juglone, to provide a plausible framework for understanding how Trijuganone C may induce apoptosis through mitochondrial dysfunction. This document outlines the key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating these effects.

Disclaimer: The following data and mechanisms are primarily based on studies conducted on Juglone, the parent compound of Trijuganone C. While this provides a strong inferential basis, further direct experimental validation on Trijuganone C is necessary.

Core Mechanism: The Mitochondrial Pathway of Apoptosis

The prevailing evidence strongly suggests that Juglone, and by extension potentially Trijuganone C, induces programmed cell death, or apoptosis, in cancer cells via the intrinsic mitochondrial pathway. This pathway is initiated by a variety of intracellular stresses, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

Signaling Pathway Overview

The proposed mechanism centers on the induction of oxidative stress, leading to mitochondrial destabilization and the subsequent activation of the caspase cascade.

The Role of Trijuganone C in Caspase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone C, also known as Juglanthraquinone C (JC), is a naturally occurring anthraquinone with demonstrated cytotoxic effects on various cancer cell lines. A significant component of its anti-cancer activity is the induction of apoptosis, a form of programmed cell death orchestrated by a family of cysteine proteases known as caspases. This technical guide provides an in-depth analysis of the role of Trijuganone C in activating these critical apoptotic enzymes. It details the underlying signaling pathways, presents available data on caspase activation, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The caspase cascade is central to the execution of apoptosis and is broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Trijuganone C has emerged as a promising natural compound that can trigger this apoptotic machinery in cancer cells. This guide will focus on the molecular mechanisms by which Trijuganone C leads to the activation of caspases, thereby inducing apoptosis in cancer cells.

Signaling Pathways of Trijuganone C-Induced Caspase Activation

Trijuganone C initiates apoptosis in hepatocellular carcinoma (HCC) cells, such as HepG2 and BEL-7402, through a unique signaling pathway that involves the hyperactivation of Akt, subsequent inactivation of Foxo3a transcription factor, and a resultant increase in intracellular reactive oxygen species (ROS)[1][2]. This cascade of events ultimately converges on the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

A key study demonstrated that while Akt is typically considered a pro-survival kinase, its hyperactivation by Trijuganone C leads to the phosphorylation and nuclear exclusion of Foxo3a[1]. Foxo3a is a transcription factor that upregulates the expression of antioxidant enzymes. Its inactivation, therefore, results in a diminished capacity to scavenge ROS, leading to their accumulation[1]. Elevated ROS levels are known to induce mitochondrial dysfunction, a critical step in the intrinsic apoptotic pathway.

The culmination of this signaling is the activation of the mitochondrial-dependent apoptosis pathway, which is characterized by the activation of initiator caspase-9 and executioner caspase-3[3].

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Juglanthraquinone C Induces Intracellular ROS Increase and Apoptosis by Activating the Akt/Foxo Signal Pathway in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Juglanthraquinone C, a novel natural compound derived from Juglans mandshurica Maxim, induces S phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Flow Cytometry Analysis of Trijuganone C Treated Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of Trijuganone C using flow cytometry. The protocols outlined below detail methods for assessing apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), key indicators of cellular response to therapeutic compounds.

Introduction

Trijuganone C is a natural compound that has garnered interest for its potential anticancer activities. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and the generation of reactive oxygen species (ROS), along with alterations in the cell cycle. Flow cytometry is a powerful technique for elucidating these effects at a single-cell level, providing quantitative data on cellular processes.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with Trijuganone C. The data presented here are representative examples based on studies of structurally related compounds and are intended to illustrate the potential effects of Trijuganone C.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |

| Control | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 | 93.7 ± 1.2 |

| Trijuganone C | 10 | 15.6 ± 2.1 | 5.3 ± 0.9 | 79.1 ± 2.5 |

| Trijuganone C | 25 | 32.8 ± 3.5 | 12.7 ± 1.8 | 54.5 ± 4.1 |

| Trijuganone C | 50 | 58.1 ± 4.2 | 25.4 ± 3.3 | 16.5 ± 2.8 |

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 65.3 ± 3.1 | 20.1 ± 2.5 | 14.6 ± 1.9 |

| Trijuganone C | 10 | 58.7 ± 2.8 | 22.5 ± 2.1 | 18.8 ± 2.3 |

| Trijuganone C | 25 | 45.2 ± 3.9 | 15.3 ± 1.7 | 39.5 ± 4.5 |

| Trijuganone C | 50 | 30.1 ± 4.5 | 10.8 ± 1.5 | 59.1 ± 5.2 |

Table 3: Reactive Oxygen Species (ROS) Generation using DCFDA Staining

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in ROS vs. Control |

| Control | 0 | 150 ± 25 | 1.0 |

| Trijuganone C | 10 | 320 ± 45 | 2.1 |

| Trijuganone C | 25 | 750 ± 80 | 5.0 |

| Trijuganone C | 50 | 1800 ± 150 | 12.0 |

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide

This protocol facilitates the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

-

Trijuganone C

-

Cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of Trijuganone C (e.g., 0, 10, 25, 50 µM) for 24-48 hours.

-

Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour. Use FITC (for Annexin V) and PI channels for detection.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Trijuganone C

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvesting and Washing: Harvest and wash the cells as described in steps 3 and 4 of Protocol 1.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples on a flow cytometer using the appropriate channel for PI detection.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

-

Trijuganone C

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

DCFDA (or other suitable ROS indicator)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but with a shorter treatment duration (e.g., 1-6 hours), as ROS generation is often an early event.

-

Staining: After treatment, remove the medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells once with PBS.

-

Resuspension: Resuspend the cells in 500 µL of PBS.

-

Analysis: Immediately analyze the samples on a flow cytometer using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).

Visualizations

Signaling Pathways and Workflows

Caption: General experimental workflow for flow cytometry analysis.

Caption: Putative ROS-mediated apoptosis signaling pathway.

Caption: Trijuganone C's potential effect on cell cycle.

Trijuganone C: A Promising Agent for Inducing Apoptosis in Human Leukemia HL-60 Cells

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Trijuganone C, a natural diterpene isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has demonstrated significant potential as a therapeutic agent in the treatment of human leukemia.[1] Detailed studies on the human promyelocytic leukemia cell line, HL-60, have elucidated the compound's mechanism of action, revealing its ability to inhibit proliferation and induce programmed cell death, or apoptosis, through a cascade of cellular events.[1]

Trijuganone C exhibits potent antiproliferative activity against HL-60 cells, with an IC50 value of less than 10 μM.[1] This inhibitory effect is primarily attributed to the induction of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and the elimination of cancerous cells. The apoptotic process triggered by Trijuganone C in HL-60 cells is characterized by distinct morphological and biochemical changes, including chromatin condensation and DNA fragmentation.[1]

The molecular mechanism underlying Trijuganone C-induced apoptosis involves the activation of the caspase cascade, a family of proteases that play a central role in executing apoptosis. Specifically, Trijuganone C treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the dismantling of the cell.[1]

Furthermore, Trijuganone C instigates apoptosis through the mitochondrial pathway. It promotes the activation of pro-apoptotic proteins Bid and Bax, which in turn leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9. Interestingly, the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL remain unaffected by Trijuganone C treatment.[1]

These findings underscore the potential of Trijuganone C as a candidate for a novel chemotherapeutic agent for human leukemia.[1] Its ability to selectively induce apoptosis in leukemia cells through a multi-faceted mechanism makes it a compelling subject for further preclinical and clinical investigation.

Quantitative Data Summary

| Cell Line | Parameter | Value | Reference |

| HL-60 | IC50 | < 10 µM | [1] |

| Jurkat | IC50 | < 10 µM | [1] |

| U937 | IC50 | Not specified as < 10 µM | [1] |

| DLD-1 (Colon Cancer) | IC50 | < 10 µM | [1] |

| COLO 205 (Colon Cancer) | IC50 | < 10 µM | [1] |

| Caco-2 (Colon Cancer) | IC50 | < 10 µM | [1] |

Experimental Protocols

1. Cell Culture and Proliferation Assay (MTT Assay)

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of Trijuganone C (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of Trijuganone C that inhibits cell growth by 50%.

-

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Protocol:

-

Treat HL-60 cells with Trijuganone C at the desired concentrations for the indicated time.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

3. Western Blot Analysis for Apoptosis-Related Proteins

-

Protocol:

-

Treat HL-60 cells with Trijuganone C.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Caspase-3, -8, -9, PARP, Bid, Bax, Bcl-2, Bcl-xL, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Caption: Signaling pathway of Trijuganone C-induced apoptosis in HL-60 cells.

Caption: General experimental workflow for studying Trijuganone C's effects.

References

Application Notes and Protocols for In Vivo Studies of Trijuganone C in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, specific in vivo studies on Trijuganone C in animal models have not been published. The following application notes and protocols are based on established methodologies for similar compounds derived from Salvia miltiorrhiza and serve as a comprehensive template for designing and conducting such studies.

Introduction

Trijuganone C is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1][2] In vitro studies have demonstrated its potential as an anti-cancer agent, showing significant antiproliferative effects against various cancer cell lines, including human leukemia.[1] The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and the activation of caspases.[1][3]

To further evaluate the therapeutic potential of Trijuganone C, in vivo studies using animal models are essential. These studies are critical for determining the compound's efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism. This document provides a detailed framework for conducting preclinical in vivo efficacy studies of Trijuganone C in a mouse xenograft model of cancer.

Summary of Preclinical Data

In Vitro Anti-proliferative Activity of Trijuganone C

The following table summarizes the reported in vitro activity of Trijuganone C against various human cancer cell lines. This data is crucial for selecting appropriate cell lines for xenograft models and for estimating effective dose ranges for in vivo studies.

| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |

| HL-60 | Leukemia | < 10 | Induced chromatin condensation, DNA fragmentation, and activation of caspase-3, -8, and -9. | [1] |

| Jurkat | Leukemia | < 10 | Demonstrated potent antiproliferative activity. | [1] |

| U937 | Leukemia | Not specified | Showed significant antiproliferative effects. | [1] |

| DLD-1 | Colon Cancer | < 10 | Exhibited potent antiproliferative activity. | [1] |

| COLO 205 | Colon Cancer | < 10 | Exhibited potent antiproliferative activity. | [1] |

| Caco-2 | Colon Cancer | < 10 | Exhibited potent antiproliferative activity. | [1] |

Experimental Protocols

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

A widely accepted preclinical model for evaluating anti-cancer therapies is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Animal Strain:

-

Athymic Nude (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

Cell Line Selection:

-

Based on the in vitro data, a cell line sensitive to Trijuganone C, such as HL-60 (for a leukemia model) or DLD-1 (for a solid tumor model), should be selected.

Experimental Workflow Diagram:

Preparation of Trijuganone C for In Vivo Administration

Formulation:

-

Due to the lipophilic nature of tanshinones, Trijuganone C will likely require a vehicle for solubilization. A common vehicle is a mixture of DMSO, Cremophor EL, and saline.

-

Example Formulation: 10% DMSO, 10% Cremophor EL, 80% Saline.

-

The final concentration of DMSO should be kept low to avoid toxicity.

Dosage:

-

Dosage will need to be determined through a dose-ranging study. Based on studies with similar compounds like Tanshinone IIA, a starting range could be 10-50 mg/kg body weight.[4]

Route of Administration:

-

Intraperitoneal (i.p.) injection is a common route for preclinical efficacy studies. Oral gavage can also be considered to evaluate oral bioavailability.

Study Design and Procedure

-

Acclimatization: House mice in a pathogen-free environment for at least one week before the start of the experiment.

-

Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Group 1: Vehicle Control (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)

-

Group 2: Trijuganone C (e.g., 25 mg/kg)

-

Group 3: Trijuganone C (e.g., 50 mg/kg)

-

Group 4 (Optional): Positive Control (a standard-of-care chemotherapy for the selected cancer type)

-

-

Treatment: Administer the assigned treatment (e.g., daily i.p. injections) for a specified period (e.g., 21-28 days).

-

Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

-

Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

-

Tissue Collection: At necropsy, excise tumors and measure their weight. Collect tumors and major organs for histological and biomarker analysis.

Data Analysis

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.

-

Tumor Weight: Compare the mean final tumor weight of the treated groups to the vehicle control group.

Safety Endpoints:

-

Body Weight Changes: Monitor for significant weight loss in the treated groups.

-

Clinical Observations: Record any signs of distress or adverse reactions.

-

Histopathology of Major Organs: Examine tissues for any signs of toxicity.

Statistical Analysis:

-

Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Proposed Signaling Pathway

Based on the in vitro findings that Trijuganone C induces apoptosis via mitochondrial dysfunction and caspase activation, a proposed signaling pathway is illustrated below. This pathway can be investigated in vivo through analysis of excised tumor tissues.

Conclusion

While in vivo data for Trijuganone C is not yet available, its promising in vitro anti-cancer activity warrants further investigation in preclinical animal models. The protocols and frameworks provided in this document offer a robust starting point for researchers to design and execute efficacy and safety studies. Such studies will be instrumental in determining the translational potential of Trijuganone C as a novel cancer therapeutic.

References

- 1. Salviae miltiorrhiza against human lung cancer: A review of its mechanism (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Application Note: Quantitative Analysis of Trijuganone C using a Validated HPLC Method

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Trijuganone C, a diterpenoid of interest for its potential pharmacological activities. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

Trijuganone C is a diterpenoid compound that has garnered interest within the scientific community. Accurate and precise quantification of Trijuganone C is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1] This application note presents a validated HPLC method that is simple, rapid, and accurate for the determination of Trijuganone C in various sample matrices.

Experimental

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

-

Software: OpenLab CDS ChemStation Edition for data acquisition and analysis.

-

Solvents: HPLC grade acetonitrile and water were used.

-

Standard: Trijuganone C reference standard (purity >98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

A stock solution of Trijuganone C (1 mg/mL) was prepared by dissolving the reference standard in acetonitrile. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.

Sample Preparation

For the analysis of Trijuganone C from a hypothetical plant extract, 1 gram of the dried and powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Results and Discussion

The developed HPLC method provided good separation of Trijuganone C from other components in the sample matrix. The retention time for Trijuganone C under the specified conditions was approximately 5.8 minutes.

Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of >0.999.

-

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating good reproducibility.

-

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of Trijuganone C was spiked into a blank matrix and the recovery was calculated. The average recovery was between 98% and 102%.

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.

A summary of the quantitative data is presented in Table 2.

| Parameter | Result |

| Retention Time (min) | 5.8 ± 0.1 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98% - 102% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Protocol

Preparation of Mobile Phase

-

Mix 650 mL of HPLC grade acetonitrile with 350 mL of HPLC grade water.

-

Degas the mobile phase for 15 minutes using a sonicator or an online degasser.

Preparation of Standard Curve

-

Prepare a 1 mg/mL stock solution of Trijuganone C in acetonitrile.

-

From the stock solution, prepare working standards of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the mobile phase.

-

Inject 10 µL of each standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of Trijuganone C.

Sample Analysis

-

Prepare the sample extract as described in the "Sample Preparation" section.

-

Inject 10 µL of the filtered sample extract into the HPLC system.

-

Record the chromatogram and identify the peak corresponding to Trijuganone C based on the retention time of the standard.

-

Calculate the concentration of Trijuganone C in the sample using the calibration curve.

Workflow Diagram

Caption: Workflow for Trijuganone C Quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantification of Trijuganone C. The method is simple, accurate, precise, and sensitive, making it an invaluable tool for researchers and professionals in the field of natural product chemistry and drug development. The detailed protocol and validation data provided herein can be readily adopted for routine analysis.

References

Trijuganone C: Application Notes and Protocols for Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone C, a natural diterpenoid compound, has demonstrated significant potential as a targeted agent in cancer therapy research. It exhibits potent antiproliferative activity against a range of cancer cell lines by inducing apoptosis through a mitochondrial-dependent pathway. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of Trijuganone C.

Mechanism of Action

Trijuganone C exerts its anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. The primary mechanism involves the induction of mitochondrial dysfunction, which leads to the activation of a cascade of caspase enzymes, ultimately resulting in the systematic dismantling of the cell.[1] Key events in this signaling pathway include the activation of initiator caspases (caspase-8 and -9) and executioner caspase-3.[1] Trijuganone C also modulates the expression of Bcl-2 family proteins, promoting the pro-apoptotic members Bid and Bax, which facilitates the release of cytochrome c from the mitochondria into the cytosol.[1] This release is a critical step in the intrinsic apoptotic pathway.

Quantitative Data

The antiproliferative activity of Trijuganone C has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | < 10 |

| Jurkat | Human T-cell Leukemia | < 10 |

| U937 | Human Histiocytic Lymphoma | > 10 |

| DLD-1 | Human Colorectal Adenocarcinoma | < 10 |

| COLO 205 | Human Colorectal Adenocarcinoma | < 10 |

| Caco-2 | Human Colorectal Adenocarcinoma | < 10 |

Data sourced from Uto T, et al. (2018).[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of Trijuganone C.

Cell Culture

The human promyelocytic leukemia cell line, HL-60, is a suitable model for studying the effects of Trijuganone C.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Trijuganone C on cancer cell viability.

Materials:

-

96-well plates

-

Trijuganone C stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells (e.g., HL-60) into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

After 24 hours, treat the cells with various concentrations of Trijuganone C (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol is for detecting the activation of caspases and cleavage of PARP.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cell pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is used to measure changes in mitochondrial membrane potential.

Materials:

-

Treated and untreated cells

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with Trijuganone C for the desired time.

-

Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern of apoptosis.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis system and UV transilluminator

Protocol:

-

Harvest the cells and lyse them.

-

Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate it with ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA on an agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

References

Application Notes and Protocols: Investigating Trijuganone C in Combination with Chemotherapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone C, a natural product, has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. To enhance its therapeutic efficacy and overcome potential drug resistance, a combinatorial approach with established chemotherapeutic agents is a promising strategy. This document provides detailed application notes and protocols for investigating the synergistic effects of Trijuganone C in combination with common chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel.

Combination therapy in oncology aims to achieve synergistic or additive effects, reduce the likelihood of drug resistance, and minimize toxic side effects by using lower doses of individual agents.[1] Natural products that induce apoptosis are of particular interest in combination regimens as they can modulate signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, potentially sensitizing cancer cells to conventional chemotherapy.[2][3]

Potential Signaling Pathways Involved

The synergistic effect of Trijuganone C in combination with other chemotherapeutics may involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the mechanisms of similar natural products, the following pathways are of interest for investigation.

Experimental Protocols

The following protocols outline key experiments to evaluate the combination of Trijuganone C with other chemotherapeutics.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of Trijuganone C and a selected chemotherapeutic agent, both individually and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Trijuganone C

-